molecular formula C28H25BrN2O3S B14926941 Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B14926941
M. Wt: 549.5 g/mol
InChI Key: UISZMYBGLFVVGX-UHFFFAOYSA-N
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Description

ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline moiety, a bromophenyl group, and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reactions: The quinoline and bromophenyl groups are coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Formation of the Benzothiophene Ring: This can be synthesized via cyclization reactions involving thiophene derivatives.

    Final Assembly: The final compound is assembled through amide bond formation between the quinoline and benzothiophene intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used to study the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bromophenyl group can participate in halogen bonding with proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Benzothiophene Derivatives: Compounds such as raloxifene, used in the treatment of osteoporosis.

Uniqueness

ETHYL 2-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a quinoline moiety, a bromophenyl group, and a benzothiophene ring. This unique structure provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C28H25BrN2O3S

Molecular Weight

549.5 g/mol

IUPAC Name

ethyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H25BrN2O3S/c1-3-34-28(33)25-20-12-11-16(2)13-24(20)35-27(25)31-26(32)21-15-23(17-7-6-8-18(29)14-17)30-22-10-5-4-9-19(21)22/h4-10,14-16H,3,11-13H2,1-2H3,(H,31,32)

InChI Key

UISZMYBGLFVVGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br

Origin of Product

United States

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